Kukulkanin B
Description
Kukulkanin B is a naturally occurring chalcone first isolated from Mimosa tenuifolia using hexane-Me₂CO solvent systems . Its molecular formula is C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol), with the IUPAC name (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 124704-83-2) . Structurally, it features a 2',4',4-trihydroxy-3'-methoxy substitution pattern on its aromatic rings (Figure 1). Key characterization data include:
- Melting point: 215°C
- Spectroscopy: Distinct UV absorption peaks (λmax in MeOH: 254, 289 nm), IR bands (3420 cm⁻¹ for -OH, 1650 cm⁻¹ for α,β-unsaturated ketone), and NMR signals (δ 6.25 ppm for 2'-H, δ 3.85 ppm for 3'-OCH₃) .
- Crystallography: X-ray diffraction confirmed its planar chalcone backbone and hydrogen-bonding network .
Properties
CAS No. |
124704-83-2 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+ |
InChI Key |
ZFZIDBSKEIJNRS-XBXARRHUSA-N |
SMILES |
COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |
Synonyms |
2',4',4-trihydroxy-3'-methoxyxchalcone kukulkanin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Identification
Kukulkanin B was confirmed through:
-
UV-Vis spectroscopy : Characteristic absorption bands for chalcone π→π* transitions (~300-350 nm) and n→π* transitions (~250 nm)
-
Infrared (IR) spectroscopy : Key peaks for hydroxyl (-OH, ~3300 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and aromatic C-O-C (methoxy, ~1250 cm⁻¹) groups
-
NMR spectroscopy :
-
Mass spectrometry (MS) : Molecular ion peak consistent with C₁₆H₁₄O₅ (exact mass: 294.08 g/mol)
-
X-ray crystallography : Confirmed planar chalcone backbone and methoxy/hydroxyl substitution pattern
Hypothesized Reactivity Based on Chalcone Chemistry
While no direct studies on this compound’s reactions exist, its functional groups suggest potential reactivity:
| Functional Group | Expected Reactions | Typical Reagents/Conditions |
|---|---|---|
| α,β-Unsaturated ketone | Michael addition | Nucleophiles (e.g., amines, thiols) |
| Hydroxyl groups (-OH) | Glycosylation, alkylation | Sugar donors, alkyl halides |
| Methoxy group (-OCH₃) | Demethylation | BBr₃, HBr/AcOH |
| Aromatic rings | Electrophilic substitution | Nitrating agents, halogens |
Research Gaps and Limitations
-
No experimental data on oxidation, reduction, or catalytic hydrogenation of this compound
-
Stability under varying pH/temperature remains unstudied
-
Biological activity (e.g., enzyme inhibition) might imply specific reactivity, but mechanistic details are unavailable
Recommended Future Studies
-
Synthesis optimization : Explore protecting-group strategies for selective functionalization.
-
Kinetic studies : Quantify reaction rates for Michael additions or electrophilic substitutions.
-
Computational modeling : Predict reactivity sites using DFT (density functional theory).
Comparison with Similar Compounds
Kukulkanin A vs. Kukulkanin B
Both compounds are chalcones isolated from Mimosa tenuifolia but differ in substitution patterns (Table 1):
| Property | This compound | Kukulkanin A |
|---|---|---|
| Substituents | 2',4',4-trihydroxy-3'-methoxy | 2',4'-dihydroxy-3',4-dimethoxy |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₇H₁₆O₆ |
| Melting Point | 215°C | 172°C |
| UV λmax (MeOH) | 254, 289 nm | 250, 310 nm |
| Key NMR Differences | δ 3.85 ppm (3'-OCH₃) | δ 3.90 ppm (3',4-OCH₃) |
Functional Implications :
This compound vs. Butein
Butein (3,4,2',4'-tetrahydroxychalcone) is another bioactive chalcone often compared to this compound (Table 2):
| Property | This compound | Butein |
|---|---|---|
| Substituents | 2',4',4-trihydroxy-3'-methoxy | 3,4,2',4'-tetrahydroxy |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₅H₁₂O₅ |
| Hydrogen Bond Donors | 4 (-OH groups) | 4 (-OH groups) |
| Key Structural Feature | Methoxy at 3' position | No methoxy groups |
Functional Implications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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